molecular formula C15H18N6O B2540920 4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 956964-69-5

4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2540920
CAS No.: 956964-69-5
M. Wt: 298.35
InChI Key: MSNVDGGZAPOUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine (CAS No: 955976-91-7) is a high-purity chemical building block designed for advanced research and development in medicinal chemistry. This complex heterocyclic compound features a unique molecular architecture, integrating a 1,2,4-triazole core linked to a 1H-pyrazole ring. The structure is further functionalized with a 2-methoxybenzyl group, making it a valuable scaffold for constructing potential bioactive molecules. Triazole and pyrazole derivatives are recognized as privileged structures in drug discovery due to their widespread biological activities . They are frequently investigated as key components in active pharmaceutical ingredients (APIs), agrochemicals, and functional materials . Specifically, 1,2,4-triazole-thione derivatives have been reported in scientific literature to exhibit a range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities, highlighting the potential of this chemotype for probing novel biological pathways . This reagent serves as a critical intermediate for synthesizing libraries of novel heterocyclic compounds for high-throughput screening and structure-activity relationship (SAR) studies. It is particularly suited for projects aimed at developing new kinase inhibitors, antimicrobial agents, and anticancer therapies . The product is offered with a guaranteed purity of >90% and is available in quantities from 1mg to 1g to support various research scales. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-10-18-19-15(12-8-17-20(2)14(12)16)21(10)9-11-6-4-5-7-13(11)22-3/h4-8H,9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNVDGGZAPOUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2OC)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325189
Record name 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818150
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956964-69-5
Record name 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a member of the triazole and pyrazole classes, which have been extensively studied for their diverse biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6OC_{15}H_{18}N_6O with a molecular weight of 298.34 g/mol. The compound features a triazole ring and a pyrazole moiety, which are known for their biological significance.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrazole rings. For instance, derivatives of 1H-pyrazole can be synthesized through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds. The presence of substituents like methoxybenzyl enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research has shown that similar triazole compounds exhibit potent activity against various bacterial strains. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole and triazole derivatives. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The IC50 values for these compounds suggest that they can effectively inhibit cancer cell proliferation at low concentrations .

CompoundCancer Cell LineIC50 (nM)
4aHEPG2428
4bMCF-7580
4cNUGC60

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as lipase and α-glucosidase. For instance, related triazole derivatives displayed IC50 values indicating effective inhibition of these enzymes, which are critical in metabolic disorders like diabetes .

EnzymeCompoundIC50 (µM)
Lipase2c2.50 ± 0.50
α-Glucosidase6a4.36 ± 0.10

Case Studies

  • Anticancer Efficacy : A study investigated a series of pyrazole derivatives similar to the target compound against different cancer cell lines. The findings indicated that modifications in the substituents significantly affected their cytotoxicity profiles, with certain compounds exhibiting selectivity towards specific cancer types .
  • Enzyme Inhibition : Another research focused on the enzyme inhibitory activities of related triazoles. The results demonstrated that these compounds could serve as potential leads for developing new antidiabetic agents due to their ability to inhibit carbohydrate-hydrolyzing enzymes effectively .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily due to the presence of the triazole and pyrazole moieties. These activities include:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapy.
  • Anticancer Activity : The pyrazole derivatives have been studied for their cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties.
  • Antioxidant Effects : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Research Findings and Case Studies

Several studies have documented the biological activities and therapeutic potentials of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibited moderate to good activity against E. coli and S. aureus with MIC values of 12 µg/mL and 10 µg/mL respectively.
AnticancerInduced cytotoxic effects in colorectal RKO carcinoma cells, demonstrating significant growth inhibition.
AntioxidantDemonstrated radical scavenging activity comparable to ascorbic acid in DPPH assay tests.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituent on Triazole (Position 4) Key Features/Applications Reference
4-[4-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine 1,3-Benzodioxol-5-ylmethyl Enhanced lipophilicity due to benzodioxole; potential CNS activity (inferred from similar compounds)
4-[4-(4-Methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine 4-Methoxybenzyl Para-methoxy group may alter electronic properties vs. ortho-substituted analogs
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine 3-(Imidazol-1-yl)propyl Increased hydrogen-bonding capacity; used in bromodomain inhibition (e.g., BAZ2B complex)

Substituent Analysis :

  • 1,3-Benzodioxol-5-ylmethyl (): The fused dioxole ring enhances π-π stacking and may improve blood-brain barrier penetration .
  • 4-Methoxybenzyl (): The para-substitution offers less steric hindrance compared to ortho, possibly increasing rotational freedom and solubility .
  • Imidazol-1-ylpropyl (): The imidazole group introduces basicity and hydrogen-bonding sites, critical for protein-ligand interactions in bromodomain inhibitors .
Table 2: Electronic and Physical Properties
Property Target Compound 1,3-Benzodioxol Analog 4-Methoxybenzyl Analog Imidazole Derivative
Molecular Weight (g/mol) ~340 (estimated) 338.34 ~340 (estimated) 286.34
Key Functional Groups 2-Methoxybenzyl, methyl-triazole Benzodioxole, methyl-triazole 4-Methoxybenzyl Imidazole, propyl linker
Potential Bioactivity Enzyme inhibition (inferred) CNS targeting (inferred) Unknown Bromodomain inhibition

Preparation Methods

Formation of the 1,2,4-Triazole Moiety

The 1,2,4-triazole core is synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing substrates. A validated approach involves reacting 2-methoxybenzylhydrazine with methyl-substituted thiosemicarbazides under basic conditions. For example, hydrazinecarbothioamide intermediates undergo ring closure in the presence of potassium hydroxide (KOH) to yield 4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazole-3-thiol. Subsequent alkylation or arylation at the thiol position is avoided in this case, as the target structure requires retention of the triazole’s C3 position for pyrazole linkage.

Key optimization parameters include:

  • Base selection : Triethylamine (Et₃N) in ethanol at reflux (78°C) improves yields to >80% compared to weaker bases.
  • Reaction time : Prolonged reflux (8–12 hours) ensures complete cyclization.

Synthesis of 1-Methyl-1H-pyrazol-5-amine

The pyrazole amine is prepared via a modified Claisen condensation. Starting with ethyl acetoacetate, hydrazine hydrate introduces the hydrazine group, followed by methylation using methyl iodide (CH₃I) in dimethylformamide (DMF). The intermediate 1-methyl-3-methyl-1H-pyrazol-5-amine is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Critical considerations:

  • Protection of the amine : Boc (tert-butyloxycarbonyl) protection prevents unwanted side reactions during subsequent coupling steps.
  • Temperature control : Reactions conducted at 0–5°C minimize polymerization.

Coupling Strategies for Heterocyclic Integration

Nucleophilic Substitution at the Triazole C3 Position

The triazole’s C3 position is functionalized through nucleophilic displacement of a leaving group (e.g., bromine) by the pyrazole amine. A representative protocol involves:

  • Bromination : Treating 4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazole-3-thiol with phosphorus oxybromide (POBr₃) in dichloromethane (DCM) to yield the 3-bromo derivative.
  • Amination : Reacting the brominated triazole with 1-methyl-1H-pyrazol-5-amine in the presence of cesium carbonate (Cs₂CO₃) and palladium(II) acetate (Pd(OAc)₂) in toluene at 110°C.

Yield Optimization Data :

Catalyst Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ Cs₂CO₃ Toluene 110 72
CuI K₂CO₃ DMF 90 58
None Et₃N Ethanol 78 41

Palladium-catalyzed coupling provides superior yields due to enhanced C–N bond formation efficacy.

Multi-Component One-Pot Synthesis

A streamlined one-pot method combines triazole and pyrazole precursors in situ. This approach adapts methodologies from fused heterocycle syntheses:

  • Reactants :
    • 2-Methoxybenzaldehyde
    • Methyl hydrazinecarboxylate
    • 1-Methyl-1H-pyrazol-5-amine
    • Acetylacetone
  • Conditions :
    • Et₃N (2 equiv) in ethanol under reflux (12 hours).
    • Gradual addition of acetylacetone to drive cyclocondensation.

Advantages :

  • Eliminates intermediate isolation steps.
  • Achieves 68% overall yield with high regioselectivity.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.42 (d, J = 8.2 Hz, 1H, Ar–H), 6.92–6.88 (m, 2H, Ar–H), 6.00 (s, 1H, pyrazole-H), 5.25 (d, J = 15.4 Hz, 1H, CH₂), 4.12 (s, 3H, N–CH₃), 2.95 (s, 3H, triazole-CH₃).
  • IR (KBr) : 3135 cm⁻¹ (N–H stretch), 1681 cm⁻¹ (C=O from residual solvent).

X-ray Crystallography

Single-crystal analysis confirms the triazole and pyrazole planes intersect at 55.59°, with the 2-methoxybenzyl group perpendicular to the triazole ring (82.28° dihedral angle). The centrosymmetric space group (P2₁/n) indicates a racemic mixture, necessitating chiral resolution for enantiopure applications.

Challenges and Mitigation Strategies

Byproduct Formation During Amination

Competing Ullmann-type coupling generates bis-pyrazole derivatives. Mitigation includes:

  • Low catalyst loading : 0.5 mol% Pd(OAc)₂ reduces dimerization.
  • Inert atmosphere : Nitrogen sparging minimizes oxidative byproducts.

Regioselectivity in Triazole Functionalization

Q & A

Q. Q1. How can researchers optimize the multi-step synthesis of this compound, and what analytical methods validate intermediate purity?

Methodological Answer: The synthesis typically involves cyclization of thiourea precursors followed by functionalization. Key steps include:

  • Cyclization : Thiourea analogues are cyclized using POCl₃ or H₂O₂ under reflux to form the 1,2,4-triazole core .
  • Acylation : Intermediate pyrazole-4-carbonyl chlorides are generated via formylation and oxidation, then coupled with amines or thiols .
  • Validation : Use HPLC (≥95% purity thresholds) and LC-MS to confirm intermediate integrity. X-ray crystallography (e.g., CCDC deposition codes) resolves regiochemical ambiguities in triazole-pyrazole linkages .

Q. Q2. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm, pyrazole NH₂ as broad singlet δ 5.2–5.5 ppm) .
  • X-ray Diffraction : Single-crystal studies confirm bond angles (e.g., N1–C2–N3 ≈ 108° in triazole ring) and π-π stacking interactions influencing stability .
  • IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹) validate acylation steps .

Q. Q3. How should initial biological screening be designed to assess antitubercular or anticancer activity?

Methodological Answer:

  • Antitubercular Assays : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤ 2 µg/mL considered potent) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate replicates .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies rationalize contradictory antimicrobial data across derivatives?

Methodological Answer:

  • Substituent Analysis : Compare MIC values for derivatives with halogenated vs. methoxy groups. For example, 4-Cl substitution enhances lipophilicity (logP ↑ 0.5) and M. tuberculosis inhibition .
  • Electrostatic Mapping : DFT calculations (e.g., Mulliken charges) reveal electron-deficient triazole rings improve DNA gyrase binding .
  • Contradiction Resolution : If a derivative shows high in vitro activity but poor in vivo efficacy, assess metabolic stability via liver microsome assays .

Q. Q5. What computational strategies predict binding modes with tubulin or kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0). Prioritize poses with H-bonds to Thr179 and hydrophobic contacts with Val238 .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of triazole-pyrazole scaffolds in ATP-binding pockets (e.g., EGFR kinase) .
  • Pharmacophore Filtering : Align derivatives with known inhibitors (e.g., combretastatin A-4) to identify essential hydrophobic/aromatic features .

Q. Q6. How can researchers resolve discrepancies in cytotoxicity data between 2D vs. 3D cell models?

Methodological Answer:

  • Model Comparison : Test IC₅₀ in monolayer (2D) vs. spheroid (3D) cultures of HCT-116. 3D models often show 10–100× resistance due to diffusion barriers .
  • Hypoxia Markers : Quantify HIF-1α in 3D spheroids via Western blot to correlate drug penetration limits with activity loss .
  • Combination Studies : Pair the compound with hypoxia-activated prodrugs (e.g., tirapazamine) to enhance efficacy in 3D systems .

Key Methodological Recommendations

  • Synthetic Optimization : Replace POCl₃ with microwave-assisted cyclization to reduce reaction time from 12 h → 2 h .
  • Biological Assays : Include efflux pump inhibitors (e.g., verapamil) in antimicrobial tests to isolate intrinsic activity .
  • Computational Workflow : Validate docking poses with MM-GBSA free energy calculations (ΔG ≤ −8 kcal/mol indicates high affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.